Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride
Overview
Description
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is known for its unique structure, which includes a furoate ester and a cyclohexylamino group. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furoate esters.
Scientific Research Applications
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chloromethyl)-2-furoate
- Ethyl 5-[(dimethylamino)methyl]-2-furoate
- 5-[(3-Methyl-2-oxo-1(2H)-pyridinyl)methyl]-2-furoic acid
- 5-Methyl-2-phenyl-3-furaldehyde
Uniqueness
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is unique due to its combination of a furoate ester and a cyclohexylamino group. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further enhance its uniqueness compared to similar compounds .
Biological Activity
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a compound with unique structural features that confer various biological activities. This article delves into its synthesis, biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 273.76 g/mol. Its synthesis typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine in solvents like dichloromethane under reflux conditions. This unique structure combines a furoate ester with a cyclohexylamino group, which is essential for its biological activity.
This compound interacts with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the biological system being studied, but potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways associated with inflammation and pain.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties. Case studies have shown its potential in reducing inflammation markers in animal models. For instance, in a study involving induced inflammation in rats, the administration of this compound resulted in a significant decrease in pro-inflammatory cytokines .
Enzyme Interactions
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is relevant for treating autoimmune diseases .
Case Studies and Research Findings
- Case Study on Inflammation : A study demonstrated that this compound significantly reduced swelling and pain in an induced arthritis model. The results indicated a reduction in both local and systemic inflammatory markers (e.g., TNF-alpha levels) after treatment.
- HDAC Inhibition : Another research focused on its role as an HDAC inhibitor showed that the compound could effectively modulate gene expression related to immune responses, suggesting therapeutic applications in autoimmune disorders .
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 5-(chloromethyl)-2-furoate | Chloromethyl group | Limited anti-inflammatory properties |
Ethyl 5-[(dimethylamino)methyl]-2-furoate | Dimethylamino group | Enhanced analgesic effects |
Methyl 5-[(cyclohexylamino)methyl]-2-furoate | Cyclohexylamino group | Significant anti-inflammatory effects |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[(cyclohexylamino)methyl]furan-2-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-16-13(15)12-8-7-11(17-12)9-14-10-5-3-2-4-6-10;/h7-8,10,14H,2-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVEPBLOUHQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2CCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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